2,4-Difluorotoluene-3,5,6-d3
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Overview
Description
“2,4-Difluorotoluene-3,5,6-d3” is a chemical compound with the IUPAC name “1,2,4-trideuterio-3,5-difluoro-6-methylbenzene”. It has a molecular formula of C7H6F2 and a molecular weight of 131.14. This compound was synthesized as a nucleotide analog and was incorporated into DNA, undergoing replication by DNA polymerase enzymes .
Scientific Research Applications
Kinetics of dNMPs Insertion Opposite a Difluorotoluene Nucleotide Residue : A study by Xia et al. (2012) revealed that 2,4-difluorotoluene can serve as hydrogen bond acceptors, forming bonds directly with dTTP and dGTP or indirectly with dATP and dCTP via ordered water molecules. This finding challenges the view of 2,4-difluorotoluene as a nonpolar analogue of thymine, incapable of forming hydrogen bonds (Xia, Eom, Konigsberg, & Wang, 2012).
Valence and Rydberg Excitations Studies : Barbosa et al. (2016) conducted high-resolution vacuum ultraviolet photoabsorption measurements on isolated 2,4- and 2,6-difluorotoluene. Their findings provide insights into the valence transitions and Rydberg transitions of these molecules, contributing to our understanding of their electronic state spectroscopies (Barbosa, da Silva, Rebelo, Hoffmann, Bettega, & Limão-Vieira, 2016).
Hydrogen Bond Analysis in DNA Replication Mimic : Guerra and Bickelhaupt (2003) explored the hydrogen bond strengths in the complex of adenine with 2,4-difluorotoluene, providing insights into the nature of these interactions and their role in DNA replication fidelity (Guerra & Bickelhaupt, 2003).
Microwave Spectrum and Barrier to Internal Rotation : Maiti, Jaman, and Nandi (1996) investigated the microwave rotational spectra of 2,4-difluorotoluene, contributing to the understanding of its molecular structure and dynamics (Maiti, Jaman, & Nandi, 1996).
Study of Fluorinated Benzenes in Nucleic Acids : Kumar and Rozners (2021) evaluated fluorinated benzenes, including 2,4-difluorotoluene, in nucleic acids. Their research highlighted the role of fluorine in non-canonical base pairing and provided insights into triple helical recognition of RNA (Kumar & Rozners, 2021).
Rotational Spectroscopy and Molecular Structure Studies : Nair, Herbers, and Grabow (2019) investigated the rotational spectrum of 2,4-difluorotoluene, providing data on its molecular structure and internal rotation barriers (Nair, Herbers, & Grabow, 2019).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-NRUYWUNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorotoluene-3,5,6-d3 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.